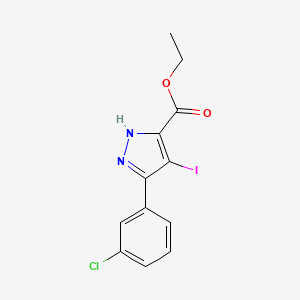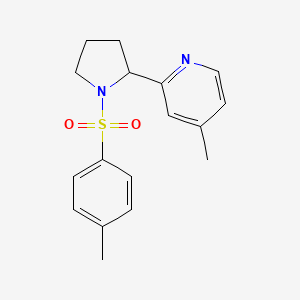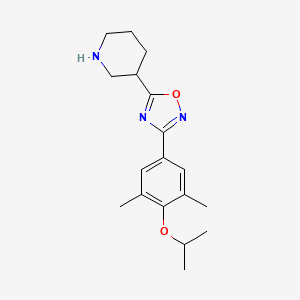![molecular formula C10H14N6S B11797950 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-methylpiperazine with a thiazolo[4,5-d]pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazolo[4,5-d]pyrimidine core.
Wissenschaftliche Forschungsanwendungen
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.
Medicine: Explored as a potential therapeutic agent for various conditions, including cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrroloquinazolinoquinoline Alkaloids: These compounds also exhibit enzyme inhibitory activities but have different structural features and mechanisms of action.
Uniqueness
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-methylpiperazine moiety is particularly important for its activity as an enzyme inhibitor, making it a valuable compound for drug discovery.
Eigenschaften
Molekularformel |
C10H14N6S |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H14N6S/c1-15-2-4-16(5-3-15)9-7-8(12-6-17-7)13-10(11)14-9/h6H,2-5H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
HNEJVSCJRGOMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2SC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)





![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)





